
5'-Azido-N6-Boc-5'-deoxy-2',3'-O-isopropylideneadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Azido-N6-Boc-5’-deoxy-2’,3’-O-isopropylideneadenosine is a chemically modified nucleoside. This compound is significant in the field of biomedical research, particularly in drug discovery and development. Its unique structure allows for the modification and optimization of nucleoside analogues, enhancing their therapeutic efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Azido-N6-Boc-5’-deoxy-2’,3’-O-isopropylideneadenosine typically involves multiple steps:
Protection of Adenosine: The 2’,3’-hydroxyl groups of adenosine are protected using isopropylidene to form 2’,3’-O-isopropylideneadenosine.
Introduction of Boc Group: The N6 position of the adenosine is then protected with a Boc (tert-butoxycarbonyl) group.
Azidation: The 5’-hydroxyl group is converted to an azide group using an azidation reagent such as sodium azide (NaN3) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of reagents are processed in batches to ensure consistency and purity.
Purification: Techniques such as column chromatography and recrystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The azido group can undergo nucleophilic substitution reactions, often leading to the formation of amines.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Deprotection Reactions: The Boc and isopropylidene groups can be removed under acidic conditions to yield the free nucleoside.
Common Reagents and Conditions
Azidation: Sodium azide (NaN3), triphenylphosphine (PPh3), and carbon tetrachloride (CCl4).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and aqueous acid for isopropylidene removal.
Major Products
Amines: From the reduction of the azido group.
Free Nucleosides: From the deprotection of Boc and isopropylidene groups.
Applications De Recherche Scientifique
5’-Azido-N6-Boc-5’-deoxy-2’,3’-O-isopropylideneadenosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues.
Biology: Employed in studies involving nucleic acid interactions and modifications.
Medicine: Plays a role in the development of antiviral and anticancer drugs.
Industry: Utilized in the production of nucleoside-based pharmaceuticals.
Mécanisme D'action
The compound exerts its effects primarily through its ability to mimic natural nucleosides. It can be incorporated into nucleic acids, leading to the disruption of normal cellular processes. The azido group allows for further chemical modifications, enhancing its utility in various applications.
Molecular Targets and Pathways
Nucleic Acids: Incorporation into DNA or RNA can inhibit replication and transcription.
Enzymes: Can act as inhibitors or substrates for enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-Azido-5’-deoxyadenosine: Lacks the Boc and isopropylidene groups, making it less versatile for chemical modifications.
N6-Boc-2’,3’-O-isopropylideneadenosine: Lacks the azido group, limiting its reactivity in substitution reactions.
Uniqueness
5’-Azido-N6-Boc-5’-deoxy-2’,3’-O-isopropylideneadenosine is unique due to the presence of both the azido and Boc groups, which provide multiple sites for chemical modification. This makes it a valuable tool in the synthesis of nucleoside analogues with enhanced therapeutic properties.
Propriétés
Formule moléculaire |
C18H24N8O5 |
|---|---|
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
tert-butyl N-[9-[6-(azidomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]carbamate |
InChI |
InChI=1S/C18H24N8O5/c1-17(2,3)31-16(27)24-13-10-14(21-7-20-13)26(8-22-10)15-12-11(29-18(4,5)30-12)9(28-15)6-23-25-19/h7-9,11-12,15H,6H2,1-5H3,(H,20,21,24,27) |
Clé InChI |
TYYPFRWYSFJSGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NC(=O)OC(C)(C)C)CN=[N+]=[N-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B12065997.png)
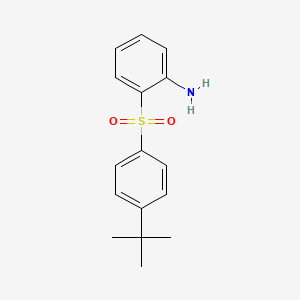



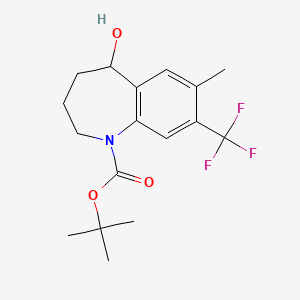
![5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole](/img/structure/B12066044.png)
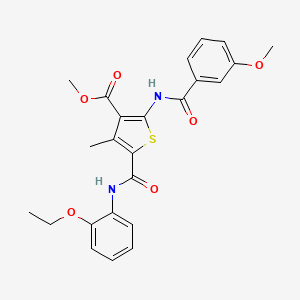
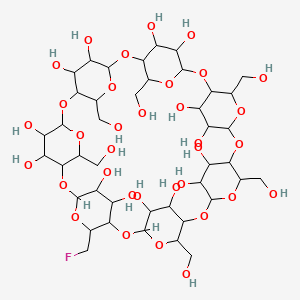
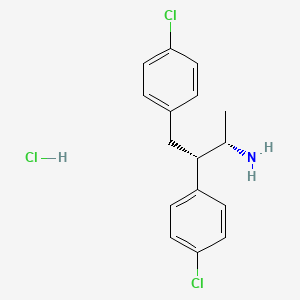



![Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12066063.png)
